(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone
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Overview
Description
(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenyl group and a methoxyphenoxy group attached to a central methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-(4-methoxyphenoxy)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
- (4-Fluorophenyl)[4-(4-hydroxyphenoxy)phenyl]methanone
- (4-Fluorophenyl)[4-(4-chlorophenoxy)phenyl]methanone
- (4-Fluorophenyl)[4-(4-nitrophenoxy)phenyl]methanone
Comparison: Compared to its analogs, (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
917868-80-5 |
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Molecular Formula |
C20H15FO3 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(4-methoxyphenoxy)phenyl]methanone |
InChI |
InChI=1S/C20H15FO3/c1-23-17-10-12-19(13-11-17)24-18-8-4-15(5-9-18)20(22)14-2-6-16(21)7-3-14/h2-13H,1H3 |
InChI Key |
MDYGRLWPOMWPGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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